molecular formula C9H10N2S B1331049 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 72456-86-1

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B1331049
CAS No.: 72456-86-1
M. Wt: 178.26 g/mol
InChI Key: XKBIUWWLAZLZKL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound is characterized by a pyridine ring substituted with methyl, methylsulfanyl, and cyano groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyridine with cyanogen bromide under basic conditions . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBIUWWLAZLZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350325
Record name 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72456-86-1
Record name 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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